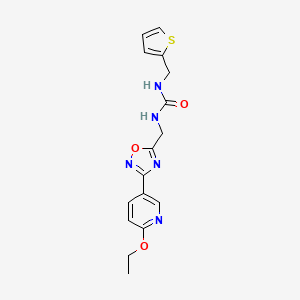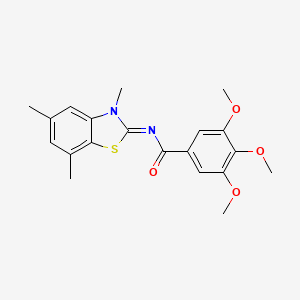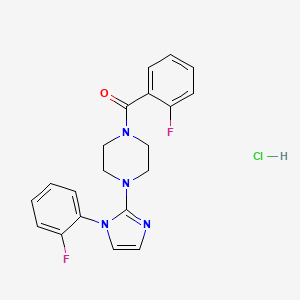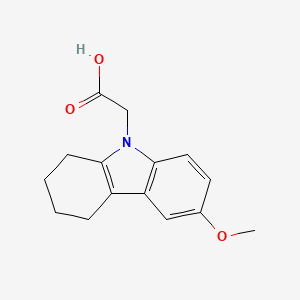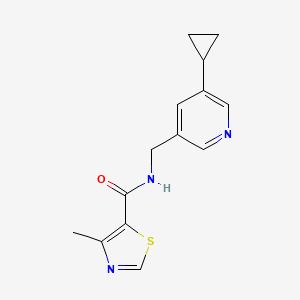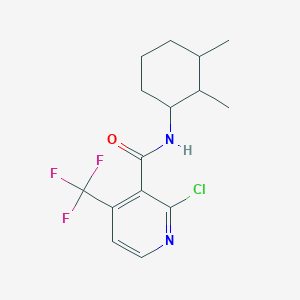
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic and Photosensitizing Applications
Compounds containing benzenesulfonamide derivatives, such as the zinc(II) phthalocyanine substituted with benzenesulfonamide units, have shown significant potential in photocatalytic and photosensitizing applications. The synthesized zinc(II) phthalocyanine with benzenesulfonamide substituents exhibited properties suitable for photocatalytic applications, including good solubility in common solvents and favorable fluorescence, singlet oxygen production, and photostability. These features are essential for effective photocatalytic processes and have implications for applications like photodynamic therapy, an alternative cancer treatment method. The detailed investigation into the spectroscopic, photophysical, and photochemical properties of these compounds reveals their potential as photosensitizers, particularly in medical and environmental photocatalysis applications (Öncül, Öztürk, & Pişkin, 2021).
Catalysts for Polymerization Processes
The use of palladium aryl sulfonate phosphine catalysts, incorporating benzenesulfonamide derivatives, has been explored in the copolymerization of acrylates with ethene. These catalysts demonstrate the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, producing high molecular weight polymers in high yields. This suggests their utility in designing more efficient and selective catalytic systems for polymer production, highlighting the importance of such compounds in the polymer industry (Skupov et al., 2007).
Antibacterial Agents
Benzenesulfonamide derivatives have also been investigated for their antibacterial properties. Specifically, a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated inhibitory action against Escherichia coli. This suggests potential applications of such compounds in developing novel antibacterial agents, contributing to the ongoing search for effective treatments against bacterial infections (Abbasi et al., 2019).
Carbonic Anhydrase Inhibitors
N-Substituted benzenesulfonamides have been explored as carbonic anhydrase inhibitors (CAIs), indicating their potential in medical applications, particularly in treating conditions where inhibition of carbonic anhydrase is beneficial. These studies have shed light on the binding mechanisms of such inhibitors to the enzyme, providing insights that could guide the development of more effective CAIs (Di Fiore et al., 2011).
Propiedades
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)20(9-10-23-3)13-16-5-7-19-8-6-16/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXGFDZOFNFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)
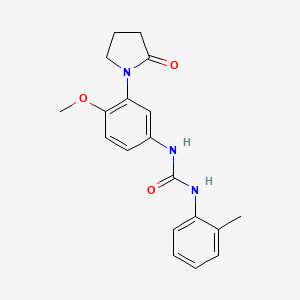
![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)
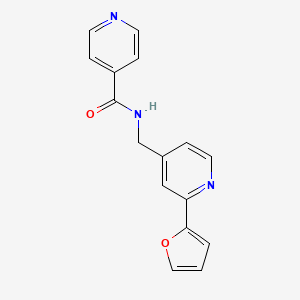

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)
